molecular formula C16H16O2 B8391481 4-Cinnamyl-5-methyl-1,2-dihydroxybenzene

4-Cinnamyl-5-methyl-1,2-dihydroxybenzene

Cat. No. B8391481
M. Wt: 240.30 g/mol
InChI Key: ZOODPVYZFMAYIZ-UHFFFAOYSA-N
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Patent
US04012529

Procedure details

A mixture of 1,2-dihydroxy-5-methylbenzene (124 g.) and cinnamyl alcohol (134 g.) in 2% aqueous citric acid (1.5 l.) containing ascorbic acid (10.0 g.) was boiled at reflux for 20 hours. After cooling, an oily layer separated and was collected and distilled to give 4-cinnamyl-5-methyl-1,2-dihydroxybenzene (119 g.) as a colorless oil, b.p. 205°-230° at 1.0 mm Hg. The oil was crystallized from a benzene/low-boiling petroleum ether (1/1) mixture to give colorless needles, m.p. 85°. Found: C, 79.9; H, 6.68. Calculated for C16H16O2 : C, 80.0; H, 6.71. The 100 MHz nuclear magnetic resonance (nmr) spectrum of this compound in deuterated chloroform exhibited a singlet (3 protons) at δ 2.07, a doublet (2 protons) at δ 3.37 (J = coupling constant = 5.0 Hz), a singlet (2 protons) at δ 5.02, a multiplet (2 protons) at δ 6.23-6.31, a singlet (1 proton) at δ 6.65, a singlet (1 proton) at δ 6.68, and a multiplet (5 protons) at δ 7.10-7.38.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9].[CH2:10](O)[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O=C1O[C@H]([C@H](CO)O)C(O)=C1O>C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[CH2:10]([C:5]1[C:6]([CH3:8])=[CH:7][C:2]([OH:1])=[C:3]([OH:9])[CH:4]=1)[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)C)O
Name
Quantity
134 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)O
Name
Quantity
1.5 L
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
an oily layer separated
CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)C1=CC(=C(C=C1C)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 119 g
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.